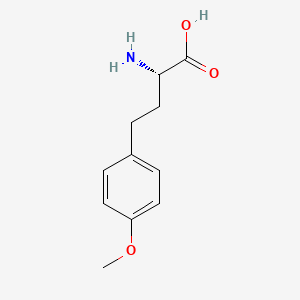![molecular formula C7H5Cl2N3 B1611532 5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine CAS No. 61098-38-2](/img/structure/B1611532.png)
5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine
Overview
Description
5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine is a type of N-heterocyclic compound . It’s part of a large family of compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, the use of Cu (I) catalyzed 1,3 dipolar cycloaddition reaction has been reported .Molecular Structure Analysis
The molecular formula of 5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine is C8H5Cl2N3O . It is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis
The chemical reactions involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . For instance, the reduction of the aromatic pyrimidine ring of pyrazolo[1,5-a]pyrimidines to tetrahydropyrazolo[1,5-a]pyrimidines is an example of increasing complexity .Physical And Chemical Properties Analysis
The molecular weight of 5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine is 230.05 g/mol . It has a topological polar surface area of 47.3 Ų .Scientific Research Applications
Synthesis and Derivative Formation
- Derivative Formation : Derivatives of pyrazolo[1,5-a]pyrimidines, including 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine, have been synthesized to explore structurally related compounds. These include derivatives of the pyrazolo[4,3-d]pyrimidines, which are crucial in studying nucleoside antibiotics like formycin and formycin B (Long, Gerster, & Townsend, 1970).
Crystal Structure Analysis
- Structural Analysis : The crystal structure of derivatives of pyrazolo[1,5-a]pyrimidines has been determined to understand their molecular configurations and interactions. This includes analysis through X-ray diffraction and comparison with semi-empirical data (Frizzo et al., 2009).
Antimicrobial Activity
- Antimicrobial Properties : Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and screened for their antimicrobial properties. This research contributes to the development of new antimicrobial agents (Deshmukh, Dingore, Gaikwad, & Jachak, 2016).
Synthesis Techniques and Applications
- Efficient Synthesis Methods : Novel methods for synthesizing pyrazolo[1,5-a]pyrimidine derivatives have been developed, showcasing the potential for creating a wide range of substances with varied biological activities (Atta, 2011).
- One-Step Reaction Synthesis : Innovative one-step synthesis techniques for new pyrazolo[1,5-a]pyrimidines have been reported, indicating the efficiency and versatility of these compounds in chemical synthesis (Bassoude et al., 2011).
Fluorophore Development
- Functional Fluorophores : 3-Formylpyrazolo[1,5-a]pyrimidines have been utilized as intermediates in the preparation of novel functional fluorophores, indicating their use in the development of fluorescent probes for biological and environmental detection (Castillo, Tigreros, & Portilla, 2018).
Medical Applications
- Cancer Treatment Research : Compounds structurally related to 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their anticancer properties, contributing to ongoing research in cancer treatment (Lu Jiu-fu et al., 2015).
- Stroke Treatment Research : Novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as c-Src kinase inhibitors for treating acute ischemic stroke, showcasing the potential medical applications of these compounds (Mukaiyama et al., 2007).
Future Directions
The synthetic transformations involving pyrazolo[1,5-a]pyrimidine still represent a research priority . The focus is on protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production . The discussion also highlights their potential in creating new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
properties
IUPAC Name |
5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-4-6(8)11-5-2-3-10-12(5)7(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHPDYKCYDVOBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=CC=N2)N=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90494479 | |
| Record name | 5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine | |
CAS RN |
61098-38-2 | |
| Record name | 5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61098-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





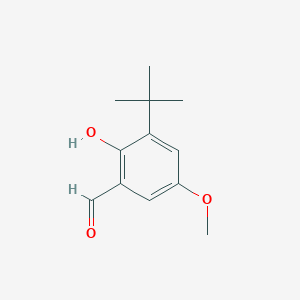

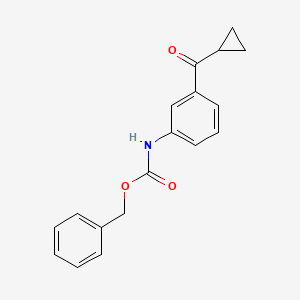
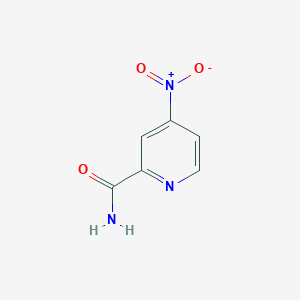

![Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)-](/img/structure/B1611461.png)

![Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate](/img/structure/B1611465.png)
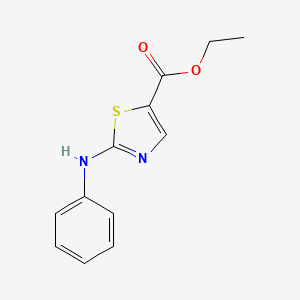
![4h-Pyrrolo[3,2-d]pyrimidin-4-one,2-amino-3,5-dihydro-3-[(phenylmethoxy)methyl]-](/img/structure/B1611468.png)
